molecular formula C19H21NO3 B4319506 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID

2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID

Cat. No.: B4319506
M. Wt: 311.4 g/mol
InChI Key: XCICHVNQSQCVJY-UHFFFAOYSA-N
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Description

2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydroindole ring, and an acetic acid moiety

Properties

IUPAC Name

2-(2,6,6-trimethyl-4-oxo-1-phenyl-5,7-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-12-14(9-17(22)23)18-15(10-19(2,3)11-16(18)21)20(12)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCICHVNQSQCVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)CC(CC2=O)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID
Reactant of Route 2
2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID

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